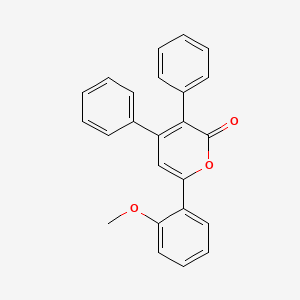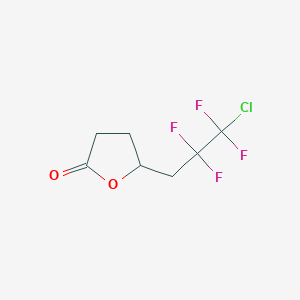![molecular formula C12H11F3O B14233417 2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]- CAS No. 574734-22-8](/img/structure/B14233417.png)
2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]- is an organic compound with a complex structure that includes a butenone backbone and a trifluoromethyl-substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]- can be achieved through several methods. One common approach involves the condensation of benzaldehyde with butanone in the presence of dry, gaseous hydrogen chloride at low temperatures . This reaction forms the desired product through a series of steps that include the formation of an intermediate enolate and subsequent aldol condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Buten-2-one, 3-methyl-4-phenyl-: Similar structure but lacks the trifluoromethyl group.
4-Phenyl-3-buten-2-one: Another related compound with a phenyl group but different substitution pattern.
Uniqueness
The presence of the trifluoromethyl group in 2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]- distinguishes it from similar compounds. This group can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity, making it unique and valuable for specific applications.
Eigenschaften
CAS-Nummer |
574734-22-8 |
|---|---|
Molekularformel |
C12H11F3O |
Molekulargewicht |
228.21 g/mol |
IUPAC-Name |
3-methyl-1-[4-(trifluoromethyl)phenyl]but-2-en-1-one |
InChI |
InChI=1S/C12H11F3O/c1-8(2)7-11(16)9-3-5-10(6-4-9)12(13,14)15/h3-7H,1-2H3 |
InChI-Schlüssel |
YMNGELYMDBWYRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)C1=CC=C(C=C1)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one](/img/structure/B14233361.png)
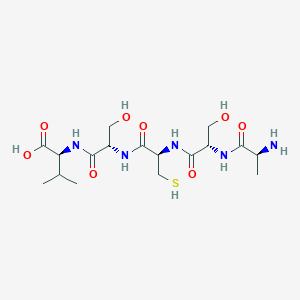
![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]-](/img/structure/B14233367.png)
![N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-EN-1-YL)sulfanyl]ethyl}acetamide](/img/structure/B14233368.png)
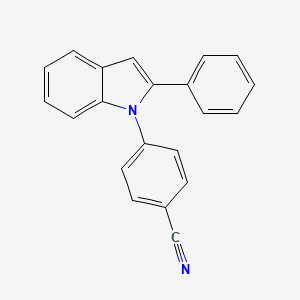
![6-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233376.png)
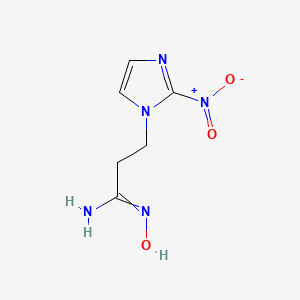

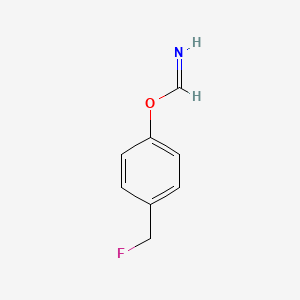
![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
